N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and a chlorophenyl group. These structural features contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps. One common method includes the intramolecular cyclization of a chloroacetamide derivative in the presence of ammonium . This reaction forms the thiazole ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, pH, and concentration of reactants. Additionally, the use of catalysts and solvents can be adjusted to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects . The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)methanesulfonamide
- Bis(4-chlorophenyl)sulfone
Uniqueness
N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide stands out due to its unique combination of a thiazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not commonly found in similar compounds .
Properties
Molecular Formula |
C17H15ClN4O4S2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C17H15ClN4O4S2/c18-10-1-3-11(4-2-10)20-15(23)9-14-16(24)22-17(27-14)21-12-5-7-13(8-6-12)28(19,25)26/h1-8,14H,9H2,(H,20,23)(H2,19,25,26)(H,21,22,24) |
InChI Key |
VNDMFXSXFPVNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)Cl |
Origin of Product |
United States |
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